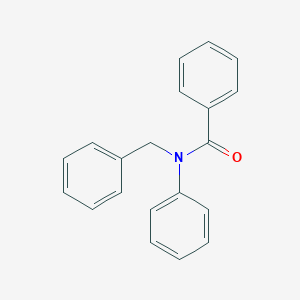

Benzanilide, N-benzyl-

Description

Significance of N-Benzylated Amide Scaffolds in Organic Chemistry

The amide bond is a cornerstone of organic and medicinal chemistry, fundamental to the structure of proteins, natural products, and a vast array of synthetic molecules. nih.gov The introduction of an N-benzyl group to an amide scaffold, creating an N-benzylated amide, confers several advantageous properties that make it a privileged structure in chemical research.

The benzyl (B1604629) group significantly increases the lipophilicity of the molecule, which can influence its behavior in biological systems. This modification can also enhance metabolic stability. For instance, N-benzyl benzimidazoles have shown structure-dependent metabolic stability, a critical factor in drug design. Furthermore, the steric bulk of the benzyl group can be strategically used to direct the stereochemical outcome of reactions, as seen in certain N-heterocyclic carbene (NHC)-catalyzed reactions where it influences diastereoselectivity.

From a medicinal chemistry perspective, the N-benzylated amide scaffold is a key component in a wide range of biologically active compounds. The N-benzyl group itself is crucial for the activity of many enzyme inhibitors. For example, N-benzyl pyridinium (B92312) moieties are known to interact effectively with the catalytic active site (CAS) of acetylcholinesterase (AChE), an important target in Alzheimer's disease research. tandfonline.com Similarly, N-benzylbenzamide derivatives have been developed as potent inhibitors of tyrosinase, tubulin polymerization, and as allosteric inhibitors of Aurora kinase A. researchgate.netnih.govresearchgate.net In studies on salinomycin (B1681400) derivatives, N-benzyl amides displayed significant anticancer and antibacterial activities. nih.gov The strategic placement of substituents on the benzyl ring allows for fine-tuning of these biological activities. nih.gov

Recent research highlights the scaffold's versatility. Novel macrocyclic dipeptide N-benzyl amides have been designed as highly potent proteasome inhibitors for cancer therapy. nih.govcornell.edu In another approach, the N-benzylbenzamide framework was used as a merged pharmacophore to create dual-target modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), offering a potential treatment for metabolic syndrome and hypertension. acs.org

Evolution of Research Perspectives on N-Benzylbenzanilides

Research interest in N-benzylbenzanilide and related structures has evolved considerably over the past century. Early 20th-century chemical literature includes foundational work on the synthesis and basic reactivity of related compounds, such as the reduction of substituted benzyl anilides. nstl.gov.cn A 1960 study on homogeneous hydrogen transfer explicitly documents the preparation of N-benzylbenzanilide as a neutral product in a reaction between 1,2-dihydroquinoline (B8789712) and azobenzene. rsc.org During this era, the focus was primarily on understanding fundamental organic reactions and establishing synthetic methodologies.

By the late 20th and early 21st centuries, the perspective began to shift towards exploring the functional properties of these molecules. Studies on the photophysical properties of benzanilides, including N-benzylbenzanilide, investigated their fluorescence and the influence of solvent polarity, pointing towards potential applications in materials science. rug.nl The early 2000s saw a marked increase in research exploring the biological potential of the N-benzylbenzamide scaffold. A 2006 paper, for instance, described a series of N-benzylbenzamides as a "new class of potent tyrosinase inhibitors," signaling a move towards targeted biological applications. researchgate.net

In the last decade, research has become increasingly sophisticated, viewing the N-benzylbenzanilide scaffold as a highly adaptable platform for creating complex, high-value molecules. Scientists are no longer just synthesizing the core structure but are engineering it for specific and often complex functions. This is exemplified by the development of N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activity and as allosteric inhibitors of Aurora kinase A, a non-traditional approach to enzyme inhibition. nih.govnih.gov

Modern synthetic chemistry has also embraced this scaffold, developing advanced methods for its construction and modification. This includes its use in metal-organic frameworks (MOFs), where a host@MOF material demonstrated enhanced catalytic yield for the production of N-benzylbenzamide. rsc.org This indicates a transition from a standalone molecule of interest to a component within advanced functional materials. The evolution of research reflects a journey from fundamental synthesis to rational drug design and cutting-edge materials science, underscoring the enduring and growing importance of the N-benzylbenzanilide structure in chemistry.

| Year | Research Focus | Significance | Reference |

|---|---|---|---|

| 1960 | Fundamental Synthesis | Reported the synthesis of N-benzylbenzanilide in a hydrogen transfer reaction. | rsc.org |

| 2006 | Enzyme Inhibition | Identified N-benzylbenzamides as a novel class of tyrosinase inhibitors. | researchgate.net |

| 2015 | Dual-Target Modulators | Designed N-benzylbenzamide derivatives to simultaneously modulate sEH and PPARγ. | acs.org |

| 2019 | Macrocyclic Inhibitors | Developed macrocyclic dipeptide N-benzyl amides as potent proteasome inhibitors. | nih.gov |

| 2021 | Antitumor Agents | Synthesized novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors. | nih.gov |

| 2024 | Allosteric Inhibition | Discovered an N-benzylbenzamide-based allosteric inhibitor of Aurora kinase A. | nih.gov |

| 2024 | Advanced Catalysis | Utilized a metal-organic framework to enhance the catalytic production of N-benzylbenzamide. | rsc.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

19672-91-4 |

|---|---|

Molecular Formula |

C20H17NO |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

N-benzyl-N-phenylbenzamide |

InChI |

InChI=1S/C20H17NO/c22-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15H,16H2 |

InChI Key |

QXFPKUXYJBPTCA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Other CAS No. |

19672-91-4 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for N Benzylbenzanilides

Classical Amide Bond Formation Routes

Traditional methods for creating the amide linkage in N-benzylbenzanilides are robust and widely practiced. These typically involve the reaction of an activated carboxylic acid derivative with an appropriate amine.

A primary and straightforward method for synthesizing N-benzylbenzanilides is the direct acylation of an N-benzyl-substituted aniline (B41778) with a benzoyl chloride derivative. In this approach, N-benzylaniline serves as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or N,N-diisopropylethylamine (DIEA), to neutralize the hydrochloric acid byproduct. rug.nl Dichloromethane (B109758) is often used as the solvent. The N-benzylaniline precursor can be synthesized through methods like the reductive amination of benzaldehyde (B42025) with aniline or the reaction of aniline with benzyl (B1604629) chloride. orgsyn.org

A general procedure involves dissolving the N-benzylaniline and base in a suitable solvent, followed by the slow addition of benzoyl chloride, often at reduced temperatures to control the reaction's exothermicity. rug.nl

While the direct product of reacting benzoyl chloride with benzylamine (B48309) is N-benzylbenzamide, this reaction is fundamental to understanding the formation of the benzoyl-benzylamine linkage. wikipedia.org The reaction proceeds via nucleophilic acyl substitution, where the nitrogen of benzylamine attacks the carbonyl carbon of benzoyl chloride. A base, such as aqueous sodium hydroxide (B78521) or pyridine, is essential to neutralize the generated HCl, which would otherwise protonate the starting amine and render it non-nucleophilic. uomustansiriyah.edu.iqtestbook.com This reaction exemplifies the core chemistry involved in forming one of the key structural components of N-benzylbenzanilide.

The Schotten-Baumann reaction, first described in 1883 by Carl Schotten and Eugen Baumann, is a cornerstone of amide and ester synthesis. wikipedia.org It specifically refers to the acylation of amines or alcohols with acyl chlorides or anhydrides in the presence of an aqueous base. wikipedia.orgtestbook.com This method is directly applicable to the synthesis of N-benzylbenzanilide from N-benzylaniline and benzoyl chloride.

The "Schotten-Baumann conditions" typically imply a two-phase system, comprising an organic solvent (like dichloromethane or diethyl ether) and water. wikipedia.org The reactants and the N-benzylbenzanilide product remain in the organic phase, while the base (commonly sodium hydroxide) resides in the aqueous phase to neutralize the HCl as it forms. wikipedia.org This prevents the formation of an unreactive amine hydrochloride salt and drives the reaction toward the product. uomustansiriyah.edu.iqorganic-chemistry.org The vigorous shaking or stirring of the biphasic mixture is crucial for facilitating the reaction between the components of the two phases. uomustansiriyah.edu.iq

Table 1: Representative Schotten-Baumann Reaction for Amide Synthesis

| Amine | Acyl Chloride | Base | Solvent System | Product |

| Aniline | Benzoyl Chloride | 10% aq. NaOH | Water/Organic | Benzanilide (B160483) |

| Benzylamine | Acetyl Chloride | aq. NaOH | Water/Dichloromethane | N-benzylacetamide |

| N-benzylaniline | Benzoyl Chloride | Pyridine or aq. NaOH | Dichloromethane or Water/Dichloromethane | N-benzylbenzanilide |

Reaction of Benzoyl Chloride with Benzylamine in the Presence of a Base

Advanced and Catalytic Approaches

Modern synthetic chemistry has introduced more sophisticated and efficient methods for amide bond formation, often utilizing metal catalysts and novel energy sources to improve yields, reduce reaction times, and enhance substrate scope.

Palladium-catalyzed reactions are a mainstay of modern organic synthesis, and their application to amide formation is well-documented. organic-chemistry.org Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate these reactions, often leading to dramatically reduced reaction times and improved yields. diva-portal.orgacs.orgnih.gov

For the synthesis of benzanilides, a method utilizing a palladium-doped montmorillonite (B579905) clay catalyst under solvent-free microwave irradiation has been reported. This approach involves the direct reaction of a carboxylic acid (benzoic acid) with an amine (aniline). Although this specific example produces benzanilide, the methodology serves as a template for N-benzyl derivatives. The reaction proceeds rapidly, typically within 5-10 minutes at temperatures of 100–120°C. The use of a solid support like clay can simplify catalyst recovery and product purification. Molybdenum hexacarbonyl has also been used as a convenient solid source of carbon monoxide in microwave-accelerated palladium-catalyzed aminocarbonylation reactions to produce various amides. organic-chemistry.org

Table 2: Microwave-Assisted, Palladium-Catalyzed Amide Synthesis

| Aryl Halide/Acid | Amine | Catalyst System | CO Source | Conditions | Ref. |

| Aryl Bromides/Iodides | Various Amines | Pd(OAc)₂, Ligand | Mo(CO)₆ | Microwave, 15 min | organic-chemistry.org |

| Benzoic Acid | Aniline | Pd-doped Montmorillonite | N/A | Microwave, 100-120°C, 5-10 min | |

| Aryl Bromides | O,N-dimethylhydroxylamine | Pd(OAc)₂, Xantphos | W(CO)₆ | Microwave, 120°C, 20 min | acs.org |

Native Chemical Ligation (NCL) is a powerful chemoselective method developed primarily for the synthesis of large peptides and proteins from smaller, unprotected fragments. wikipedia.orgyoutube.comvanderbilt.edu The classic NCL reaction involves the coupling of a peptide with a C-terminal thioester to another peptide bearing an N-terminal cysteine residue. wikipedia.orgscispace.com The reaction proceeds in an aqueous solution at neutral pH and involves an initial, reversible transthioesterification, followed by an irreversible S-to-N acyl shift that forms a native amide bond at the ligation site. wikipedia.orgvanderbilt.edu

While unconventional for small molecules, the principles of NCL can be adapted for the synthesis of complex amides like N-benzylbenzanilide. This strategy would involve designing two precursor fragments: a benzoyl thioester and a specialized aniline derivative. For instance, a benzoyl thioester could be reacted with an aniline derivative containing an ortho-thiol group (like o-mercaptoaniline) or a synthetic equivalent designed to facilitate the key intramolecular acyl transfer. The high chemoselectivity of NCL allows the reaction to proceed without protecting groups on other functionalities, which is a significant advantage. youtube.comgoogle.com The successful application of NCL to produce benzanilides by coupling benzoyl thioesters with o-mercaptoaniline fragments in water highlights the potential of this strategy.

Schiff Base Reduction Methodologies for N-Benzylaniline Precursors

A common and effective two-step method for preparing monosubstituted N-benzylanilines involves the formation of a Schiff base, followed by its reduction. dergipark.org.tr This approach avoids the common issue of forming mixtures of mono- and di-substituted products that can occur with direct benzylation of anilines using benzyl halides. dergipark.org.tr

The initial step is the condensation reaction between an appropriate aniline and a benzaldehyde derivative to form the corresponding Schiff base (an imine). dergipark.org.trnih.gov This reaction is often carried out in a suitable solvent. The subsequent step involves the reduction of the C=N double bond of the Schiff base to a C-N single bond, yielding the desired N-benzylaniline. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reducing agent for this transformation due to its mildness and selectivity. dergipark.org.trgoogle.com

The general scheme for this methodology is as follows:

Step 1: Schiff Base Formation Aniline + Benzaldehyde → Schiff Base + H₂O

Step 2: Reduction Schiff Base + [Reducing Agent] → N-Benzylaniline

A specific protocol for the synthesis of N-benzylaniline derivatives involves reacting a substituted aniline with a substituted benzaldehyde to form the Schiff base. This is then followed by reduction with sodium borohydride. google.com The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields. For instance, the Schiff base formation can be conducted in methanol (B129727) or ethanol (B145695) at temperatures ranging from 50-70°C. The subsequent reduction step can be performed in a solvent mixture like methanol and dichloromethane (CH₂Cl₂) or chloroform (B151607) (CHCl₃) at temperatures between 0-30°C. google.com

| Reactants | Product | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| Aniline, Benzaldehyde | N-Benzylideneaniline | - | DCM | - | 72 |

| Aniline, Benzaldehyde | N-Benzylideneaniline | - | DMSO | - | 70 |

| Aniline, Benzaldehyde | N-Benzylideneaniline | - | Diethyl ether | - | 65-75 |

| Aniline, Benzaldehyde | N-Benzylideneaniline | - | Acetonitrile | - | 65-75 |

| Aniline, Benzaldehyde | N-Benzylideneaniline | Kinnow peel powder (catalyst) | - | - | 85 |

| Compound III | N-benzylaniline derivative | Sodium borohydride | Polar dipolar solvent and aprotic solvent | -10 to 80 | - |

Data compiled from multiple sources. nih.govgoogle.com

Oxidative Rearrangement of N-Benzylbenzamidines

An alternative synthetic route to secondary amides, including N-benzylbenzanilides, involves the tandem oxidative rearrangement of N-substituted amidines. uantwerpen.be This method utilizes a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA), to induce the rearrangement. uantwerpen.be

The process begins with the reaction of an N-benzylbenzamidine with PIDA. This leads to the formation of an N-acyl-N,N'-disubstituted urea (B33335) intermediate. Subsequent elimination of an isocyanate from this intermediate yields the final secondary amide product. uantwerpen.be

For example, when N-benzylbenzamidine was heated with PIDA in toluene (B28343) at 100°C, the reaction proceeded to full conversion within 10 minutes, affording an 83% yield of the corresponding N-acyl secondary amide. uantwerpen.be The reaction conditions, including temperature and reaction time, can be adjusted depending on the specific substrates. For instance, N-t-butyl-p-toluamidine reacted faster than its N-benzyl counterpart, allowing for a lower reaction temperature of 80°C. uantwerpen.be

The hypervalent iodine reagents can be prepared beforehand by an exchange reaction of PIDA with the desired carboxylic acid. uantwerpen.be This allows for the introduction of various acyl groups into the final product. For instance, using bis[(2,2-dimethylpropanoyl)oxy]-(phenyl)-λ3-iodane resulted in a 93% yield of N-pivaloyl-p-toluidine. uantwerpen.be

| Substrate | Reagent | Product | Yield (%) |

| N-benzylbenzamidine (1a) | PIDA | N-benzylbenzamide | 83 |

| N-t-butyl-p-toluamidine (7a) | bis[(2,2-dimethylpropanoyl)oxy]-(phenyl)-λ3-iodane | N-pivaloyl-p-toluidine (12a) | 93 |

| N-t-butyl-p-toluamidine (7a) | bis(isobutyryloxy)(phenyl)-λ3-iodane | N-isobutyryl-p-toluidine | - |

| N-t-butyl-p-toluamidine (7a) | bis(benzoyloxy)(phenyl)-λ3-iodane | N-benzoyl-p-toluidine (12c) | - |

Data represents a selection of findings. uantwerpen.be

Regioselective Synthesis Strategies for Hydroxylated N-Benzylbenzanilides

The introduction of a hydroxyl group at a specific position on the aromatic rings of N-benzylbenzanilides is of significant interest due to the biological activity of these hydroxylated derivatives. nih.govrsc.org Transition metal-catalyzed C(sp²)–H hydroxylation has emerged as a powerful tool for this purpose, offering high regioselectivity. nih.govrsc.org Ruthenium(II) and Palladium(II) catalysts have shown distinct and complementary regioselectivities in these transformations.

Ruthenium(II)-Catalyzed C(sp²)–H Hydroxylation

Ruthenium(II) complexes have been effectively employed to catalyze the ortho-hydroxylation of the benzoyl ring in N-alkyl-benzanilides. nih.govnih.gov These reactions typically utilize an oxidant, such as PhI(OAc)₂, and can proceed with low catalyst loadings. nih.gov The regioselectivity is primarily governed by steric factors. rsc.org

A notable feature of this methodology is its applicability to a range of substrates, including N-benzyl-benzanilides, which can be hydroxylated with excellent reactivity and regioselectivity. researchgate.netscribd.com The reaction demonstrates good functional group tolerance and generally provides high yields of the desired ortho-hydroxylated products. nih.govrsc.org

| Substrate | Catalyst | Oxidant | Product | Yield (%) |

| N-methyl-benzanilide | [RuCl₂(p-cymene)]₂ | PhI(OAc)₂ | ortho-hydroxylated N-methyl-benzanilide | - |

| N-(4-chlorophenyl)-N-methyl-2-naphthamide | Ru(II) catalyst | - | hydroxylated product 3f′ | Good |

| N-benzyl-benzanilides | Ru(II) catalyst | - | ortho-hydroxy-N-benzyl-benzanilides (3p, 3d, 3e) | Excellent |

Data compiled from multiple sources. nih.govresearchgate.netscribd.com

Palladium(II)-Catalyzed C(sp²)–H Hydroxylation

In contrast to ruthenium catalysis, palladium(II)-catalyzed C(sp²)–H hydroxylation of N-alkyl-benzanilides directs the hydroxylation to the ortho-position of the aniline ring. nih.gov The regioselectivity in this case is predominantly controlled by electronic effects. rsc.org

This method also exhibits excellent regioselectivity, good functional group tolerance, and high yields. nih.govrsc.org The use of palladium acetate (B1210297) (Pd(OAc)₂) as a catalyst is common in these transformations. nih.govnih.gov The ability to selectively hydroxylate either the benzoyl or the aniline ring by choosing between a ruthenium or palladium catalyst, respectively, provides a powerful tool for generating a diverse range of hydroxylated benzanilides. nih.govrsc.org

| Substrate | Catalyst | Product | Yield (%) |

| 4-cyclohexyl-N-methyl-N-phenylbenzamide | Pd(OAc)₂ | ortho-hydroxylated product (fungicide 4z) | - |

| N-benzyl-benzanilides | Pd(II) catalyst | ortho-hydroxy-N-benzyl-benzanilides (4m, 4x, 4y) | Excellent |

Data compiled from multiple sources. nih.govresearchgate.netscribd.com

Diversity-Oriented Synthesis of N-Alkyl-Benzanilides

The development of regioselective C(sp²)–H hydroxylation methods has enabled a diversity-oriented synthesis (DOS) approach to access a wide array of bioactive benzanilides. nih.govrsc.org This strategy allows for the rapid construction of small molecule libraries from common precursors. nih.gov By leveraging the distinct regioselectivities of ruthenium(II) and palladium(II) catalysts, a variety of ortho-hydroxylated benzanilides can be prepared. nih.govrsc.org

This approach is advantageous over traditional condensation methods, which can be limited by the availability of starting materials, challenging reaction conditions, and low yields. nih.govrsc.org The DOS strategy, with its operational simplicity and use of readily available starting materials, facilitates the efficient synthesis of diverse hydroxylated benzanilide derivatives for screening in biological assays. nih.gov Furthermore, the N-benzyl group on the synthesized hydroxylated benzanilides can be readily removed under acidic or hydrogenation conditions to furnish the corresponding ortho-hydroxylated-N-H-benzanilides, further expanding the molecular diversity. rsc.orgresearchgate.netscribd.com

Chemical Reactivity and Transformation Studies of N Benzylbenzanilides

Carbon-Hydrogen Activation and Functionalization

Direct functionalization of C-H bonds has emerged as a powerful strategy in organic synthesis, offering an atom-economical approach to molecular diversification. In the context of N-benzylbenzanilides, which possess multiple C(sp²)–H bonds across two aromatic rings, achieving site-selectivity is a considerable challenge.

Site-Selective C(sp²)–H Hydroxylation Mechanisms

The selective hydroxylation of C(sp²)–H bonds in aromatic compounds is a valuable transformation for the synthesis of phenols and their derivatives. Palladium catalysis has been a prominent method for the oxygenation of C-H bonds. nih.gov For substrates like N-benzylbenzanilides, directing groups play a crucial role in controlling the regioselectivity of the hydroxylation. While specific studies on N-benzylbenzanilides are not extensively detailed in the provided results, the principles of directed C-H hydroxylation are well-established. For instance, in related systems, weakly coordinating directing groups such as free carboxylic acids have been used to direct hydroxylation. nih.gov

The mechanism for such transformations often involves a Pd(II)/Pd(IV) catalytic cycle. nih.gov The process is initiated by the coordination of the directing group to the palladium catalyst, followed by C-H bond cleavage. Subsequently, an oxidant, such as hydrogen peroxide, oxidizes the Pd(II) center to a high-valent Pd(IV) species. Reductive elimination from this intermediate then forms the hydroxylated product and regenerates the active Pd(II) catalyst. nih.gov The development of specialized ligands, like bifunctional carboxyl-pyridone ligands, has enabled these reactions to proceed at room temperature by stabilizing the C-H activation intermediate. nih.gov

Promoter-Regulated Switchable Site-Selective Halogenation (e.g., Bromination)

Regioselective halogenation of benzanilides is of significant interest due to the prevalence of halogenated motifs in biologically active molecules. mdpi.comnih.gov A key challenge is to control the site of halogenation on either of the two available aromatic rings. Recent research has demonstrated a switchable, site-selective C(sp²)–H bromination of benzanilides that is regulated by the choice of promoter. mdpi.comnih.govresearchgate.net This method allows for the generation of different regioisomers from the same starting material by simply changing the reaction conditions. nih.govresearchgate.net

This protocol showcases excellent regioselectivity and tolerance for various functional groups, leading to high yields of the brominated products. mdpi.comnih.gov For example, when a Pd(II) promoter is used, bromination occurs at the ortho position of the aniline (B41778) ring. Conversely, using hexafluoroisopropanol (HFIP) as a promoter directs the bromination to the opposite aromatic ring. researchgate.net The amide group within the benzanilide (B160483) structure acts as an effective directing group in these transformations. researchgate.net

Below is a table summarizing the promoter-regulated bromination of a model benzanilide substrate.

| Promoter | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) |

| Pd(II) | NBS | TFAA/TFA | 70 | 1.5 | ortho-bromo (aniline ring) | 60 |

| HFIP | NBS | HFIP | 70 | 2 | para-bromo (benzoyl ring) | - |

Data derived from studies on N-methyl-benzanilides and related structures. mdpi.comresearchgate.net

Amide Bond Modifications and Reductions

The amide bond is a highly stable functional group, and its selective transformation presents a significant synthetic challenge. Research has focused on developing catalytic methods for both the reduction of the amide carbonyl and the cleavage of the amide C-N bond.

Selective Hydrogenation of Amide Bonds to Alcohols and Amines

The direct hydrogenation of amides to yield alcohols and amines via cleavage of the C-N bond is an environmentally benign transformation. nih.gov Homogeneous catalysts, such as a dearomatized, bipyridyl-based PNN Ru(II) pincer complex, have been shown to effectively catalyze this reaction under mild pressure and neutral conditions. nih.gov This process is highly selective for C-N bond cleavage, with products of C-O cleavage being observed only in trace amounts for anilides. nih.gov The proposed mechanism involves metal-ligand cooperation through the aromatization-dearomatization of the pincer ligand, avoiding hydrolytic cleavage of the amide. nih.gov

Heterogeneous catalysts have also been developed for this transformation. For instance, a silver on γ-alumina catalyst (Ag/γ-Al₂O₃) promotes the hydrogenation of both benzamides and aliphatic amides to alcohols and amines with high yields and 100% selectivity for C-N bond cleavage. rsc.org This catalyst can be recovered and regenerated without a significant loss of activity. rsc.org

Cleavage of Aromatic Rings via Catalytic Hydrogenation

While the selective reduction of the amide bond is often the desired outcome, under more forcing conditions, catalytic hydrogenation can lead to the reduction of the aromatic rings in N-benzylbenzanilides. Aromatic rings are generally resistant to catalytic hydrogenation under conditions that readily reduce alkene double bonds. libretexts.org However, with the use of more active catalysts like rhodium on carbon or platinum catalysts under high pressure, aromatic rings can be converted to their corresponding cyclohexyl derivatives. libretexts.orgorganic-chemistry.org

The presence of other functional groups on the molecule can influence the outcome of the hydrogenation. For instance, catalyst poisons like diphenylsulfide can be used with a Pd/C catalyst to selectively reduce alkenes and alkynes without affecting benzyl (B1604629) esters or N-Cbz protecting groups. organic-chemistry.org Conversely, certain catalysts and conditions can be employed for the complete hydrogenation of various aromatic and heteroaromatic compounds. organic-chemistry.org The chemoselectivity of these reactions is a critical aspect, and the choice of catalyst and reaction conditions determines whether the amide bond, the aromatic rings, or other functional groups are reduced. researchgate.net

Arylation and Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of C-C bonds, particularly for the synthesis of biaryl compounds. researchgate.netnih.gov These methods can be applied to substrates like N-benzylbenzanilides to introduce new aryl groups. Direct arylation, which involves the coupling of an aromatic C-H bond with an aryl halide, is an increasingly attractive alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.com

Various catalytic systems, often based on palladium, nickel, or copper, are employed for these transformations. mdpi.comorganic-chemistry.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. mdpi.com For example, N-heterocyclic carbene palladium(II) complexes have been used for the direct C-H arylation of related heterocyclic compounds. mdpi.com

While specific examples detailing the arylation of N-benzylbenzanilides were not found in the initial search, the general principles of cross-coupling reactions are broadly applicable. These reactions typically involve the oxidative addition of an aryl halide to a low-valent metal catalyst, followed by transmetalation with an organometallic reagent or direct C-H activation, and finally, reductive elimination to yield the arylated product and regenerate the catalyst. researchgate.net

Diarylation with Aryl Triflates and Bromides

The direct diarylation of the benzylic C-H bonds of N-benzylbenzanilides presents a synthetic challenge. While direct diarylation of N-benzylbenzanilides with aryl triflates and bromides is not extensively documented, related methodologies involving the arylation of amides and similar structures provide insight into potential synthetic strategies.

Palladium-catalyzed C-H activation and arylation have been explored for various amide substrates. For instance, studies have shown the palladium-catalyzed β-arylation of N-benzylpivalamides with aryl iodides. acs.org This suggests that under appropriate conditions, a palladium catalyst could potentially activate the benzylic C-H bonds of N-benzylbenzanilides for coupling with aryl halides. However, research has indicated that N-benzyl amides lacking strong electron-withdrawing groups may not be effectively arylated under certain conditions due to the formation of byproducts. acs.org

Nickel catalysis has also emerged as a powerful tool for C-C bond formation. Research on the 1,2-diarylation of simple alkenyl amides has shown that electron-rich N-benzyl amides can be effective substrates in nickel-catalyzed reactions involving aryl iodides and arylboronic esters. nsf.gov This suggests that nickel-based catalytic systems could be explored for the diarylation of N-benzylbenzanilides.

Furthermore, palladium-catalyzed N-arylation of anilines with aryl triflates is a well-established method for forming C-N bonds. rsc.org While this reaction targets the nitrogen atom, it highlights the reactivity of aryl triflates as coupling partners in palladium-catalyzed processes. The synthesis of triarylmethanes through an intramolecular Truce–Smiles rearrangement of 2-benzyl benzanilides demonstrates a pathway to arylated structures, albeit through a rearrangement rather than direct C-H functionalization. nih.gov

The following table summarizes conditions used in related arylation reactions that could potentially be adapted for the diarylation of N-benzylbenzanilides.

| Catalyst System | Arylating Agent | Base | Solvent | Temperature (°C) | Observations |

| Pd(OAc)₂ / P(o-Tol)₃ | Aryl Iodide | Cs₂CO₃ | Dioxane | 100 | Effective for N-arylation of ureas. syr.edu |

| Ni(cod)₂ / Dimethyl fumarate | Aryl Iodide / Arylboronic acid neopentyl glycol ester | K₃PO₄ | Dioxane | 60 | Successful 1,2-diarylation of N-benzyl alkenyl amides. nsf.gov |

| Pd(OAc)₂ / PPh₃ | Aryl Iodide | AgTFA | TFE | 110 | β-Arylation of N-benzylpivalamides with electron-withdrawing groups. acs.org |

| [Pd(allyl)Cl]₂ | Potassium Aryltrifluoroborate | Cs₂CO₃ | THF/H₂O | 80 | α-Arylation of N-benzyl-2-chloroacetamide. scispace.com |

| CuI / (S)-N-Methylpyrrolidine-2-carboxylate | Aryl Iodide | K₃PO₄ | DMF | 110 | N-arylation of amides. mdpi.com |

Note: The data in this table is derived from reactions on substrates structurally related to N-benzylbenzanilide and should be considered as starting points for developing specific diarylation protocols.

Deprotection Strategies for N-Benzyl Groups

The N-benzyl group is a common protecting group for amines due to its general stability and the various methods available for its removal. This section focuses on two prevalent deprotection strategies: acidic deprotection and catalytic hydrogenation.

The N-benzyl group can be cleaved under acidic conditions, often requiring strong acids. Trifluoroacetic acid (TFA) is a commonly employed reagent for this purpose. The reaction is typically performed by treating the N-benzylbenzanilide with neat TFA or a solution of TFA in a suitable solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.comcommonorganicchemistry.com The mechanism involves protonation of the amide, followed by cleavage of the benzyl group to form a stable benzyl cation.

The efficiency of acidic deprotection can be influenced by the substrate and reaction conditions. For some substrates, heating may be required to drive the reaction to completion. However, harsh acidic conditions can sometimes lead to the formation of side products, particularly if other acid-sensitive functional groups are present in the molecule. masterorganicchemistry.com

Catalytic hydrogenation is a mild and widely used method for the deprotection of N-benzyl groups. nih.gov This method involves the use of a palladium catalyst, typically palladium on carbon (Pd/C) or Pearlman's catalyst (palladium hydroxide (B78521) on carbon, Pd(OH)₂/C), under a hydrogen atmosphere. nih.govresearchgate.net

Pearlman's catalyst, 20% Pd(OH)₂/C, is often considered more effective than Pd/C for the hydrogenolysis of N-benzyl groups, particularly for more challenging substrates. nih.govresearchgate.net The reaction is typically carried out in a polar solvent such as ethanol (B145695) or methanol (B129727). In some cases, the addition of an acid, like acetic acid, can facilitate the reaction. nih.gov The deprotection proceeds via hydrogenolysis of the C-N bond, yielding the debenzylated aniline and toluene (B28343) as a byproduct.

This method is generally clean and high-yielding, and the catalyst can be easily removed by filtration. It is compatible with many functional groups that might be sensitive to acidic or basic conditions.

The following table provides a summary of representative conditions for the deprotection of N-benzyl groups.

| Deprotection Method | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Acidic | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temp | 2 | Not specified | General method for Boc deprotection, applicable to N-benzyl. commonorganicchemistry.com |

| Acidic | Trifluoroacetic acid (TFA) / H₂O | None | Room Temp | 3 | Not specified | Used for Boc deprotection, principle is similar. total-synthesis.com |

| Catalytic Hydrogenation | 20% Pd(OH)₂/C, H₂ | Ethanol (EtOH) | 60 | 24 | 26 | Yield can be low for some substrates. nih.gov |

| Catalytic Hydrogenation | 20% Pd(OH)₂/C, H₂, Acetic Acid | Ethanol (EtOH) | 60 | 14 | Not specified | Acetic acid facilitates the reaction. nih.gov |

| Catalytic Hydrogenation | 10% Pd/C, H₂ | Not specified | Not specified | Not specified | Not specified | Standard conditions for Cbz deprotection, applicable to N-benzyl. masterorganicchemistry.com |

Spectroscopic and Structural Characterization of N Benzylbenzanilides

Advanced Spectroscopic Techniques

Spectroscopic methods are fundamental in confirming the identity and purity of N-benzylbenzanilide, offering detailed insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of N-benzylbenzanilide.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The benzylic protons (N-CH₂) typically appear as a characteristic singlet around 4.98 ppm. The aromatic protons of the two phenyl rings and the N-benzyl group resonate in the downfield region, generally between 7.17 and 7.42 ppm, with their specific chemical shifts and coupling patterns depending on their position and the solvent used.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and type of carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide group is a key diagnostic signal, appearing significantly downfield at approximately 170.9 ppm. The benzylic carbon (N-CH₂) shows a signal around 51.9 ppm. The aromatic carbons from the three phenyl rings are observed in the typical range of 126 to 138 ppm.

Table 1: NMR Spectroscopic Data for N-benzylbenzanilide in CDCl₃

| Nucleus | Chemical Shift (δ) in ppm | Description |

|---|---|---|

| ¹H NMR | 4.98 | s, 2H (N-CH₂) |

| 7.17 - 7.42 | m, 15H (Aromatic-H) | |

| ¹³C NMR | 51.9 | N-CH₂ |

| 126.4, 127.4, 128.5, 128.6, 128.7, 129.5 | Aromatic CH | |

| 135.2, 137.9 | Aromatic C (quaternary) |

Data sourced from spectral database and research literature.

FTIR spectroscopy is utilized to identify the functional groups present in N-benzylbenzanilide by measuring the absorption of infrared radiation. The most prominent absorption band is that of the amide carbonyl group (C=O) stretching vibration, which is typically observed in the region of 1630-1680 cm⁻¹. For N-benzylbenzanilide, this peak appears strongly at approximately 1641 cm⁻¹. The C-N stretching vibration of the amide linkage can be found around 1354 cm⁻¹. Aromatic C-H stretching vibrations are visible above 3000 cm⁻¹, while the sp³ C-H stretching of the benzylic CH₂ group appears just below 3000 cm⁻¹.

Table 2: Key FTIR Absorption Bands for N-benzylbenzanilide

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~1641 | Amide C=O stretch | Strong |

| ~1354 | Amide C-N stretch | Medium |

| >3000 | Aromatic C-H stretch | Medium-Weak |

Data compiled from spectroscopic analysis reports.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify N-benzylbenzanilide. In a typical analysis, the compound would exhibit a specific retention time under defined chromatographic conditions. The mass spectrum provides the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation products. The molecular ion peak [M]⁺ for N-benzylbenzanilide would be observed at m/z = 287, corresponding to its molecular weight. Common fragmentation patterns include the cleavage of the benzyl (B1604629) group (C₇H₇⁺, m/z = 91) and the benzoyl group (C₇H₅O⁺, m/z = 105), which are diagnostic for this class of compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

X-ray Crystallographic Investigations

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of N-benzylbenzanilide in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystallographic studies of N-benzylbenzanilide reveal that the molecule adopts a non-planar conformation. The central amide group (C-N(C)-C=O) is essentially planar, but the three attached phenyl rings are twisted out of this plane to minimize steric hindrance. The dihedral angle between the benzoyl phenyl ring and the N-bound phenyl ring is a key conformational parameter.

In the crystal lattice, molecules are primarily organized through weak intermolecular interactions. Van der Waals forces and C-H···O hydrogen bonds are the dominant interactions that dictate the crystal packing. These interactions link adjacent molecules into specific supramolecular architectures. For instance, C-H···O interactions involving a phenyl C-H donor and the amide oxygen acceptor can form chains or layers within the crystal structure. There is a notable absence of strong N-H···O hydrogen bonds, which are characteristic of primary and secondary amides, as the amide nitrogen in N-benzylbenzanilide is tertiary.

When a compound crystallizes in a non-centrosymmetric space group and is enantiomerically pure, its absolute structure can be determined. This is achieved by analyzing the anomalous scattering of X-rays. The Flack parameter is a critical value derived from the diffraction data that helps to establish the correct enantiomer. A Flack parameter close to zero for a given enantiomeric model confirms that the assigned absolute configuration is correct, while a value close to one indicates that the inverted structure is the correct one.

For N-benzylbenzanilide itself, which is an achiral molecule, the concept of a single absolute structure is not applicable. It crystallizes in centrosymmetric space groups (like P2₁/c), meaning that for every molecule in the unit cell, an inversion center generates an identical molecule. Therefore, Flack parameter analysis is not relevant for determining the structure of the parent N-benzylbenzanilide. However, this analysis would be crucial for chiral derivatives of N-benzylbenzanilide.

Determination of Absolute Structure via Flack Parameter Analysis

Chiroptical Properties and Molecular Symmetry

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful tool for the stereochemical analysis of chiral molecules. core.ac.uk It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of a chiral substance. researchgate.netuj.edu.pl

N-benzylbenzanilide itself is achiral. However, the introduction of a chiral center or the presence of axial chirality (atropisomerism) can render its derivatives chiral and thus ECD active. Atropisomerism can arise from hindered rotation around the N-aryl or N-benzyl bond, leading to stable, non-superimposable enantiomers. researchgate.net

While specific ECD data for chiral N-benzylbenzanilide derivatives are not extensively documented in the surveyed literature, the principles can be illustrated with closely related atropisomeric systems, such as N-aryl amides. The ECD spectra of these compounds are characterized by Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the chromophores within the molecule. The sign and intensity of these Cotton effects are highly sensitive to the molecule's three-dimensional structure. uj.edu.pl

For a hypothetical chiral N-benzylbenzanilide, the benzoyl and aniline (B41778) moieties would act as the primary chromophores. The spatial arrangement of these groups would dictate the exciton (B1674681) coupling between their π-π* transitions, resulting in characteristic bisignate Cotton effects in the ECD spectrum. The sign of this couplet can often be directly related to the absolute configuration of the atropisomer.

Table 2 presents hypothetical ECD data for a generic atropisomeric N-benzylbenzanilide, illustrating the expected Cotton effects.

Table 2: Hypothetical ECD Data for a Chiral Atropisomeric N-Benzylbenzanilide Derivative

| Wavelength (nm) | Cotton Effect (Δε) | Transition Assignment |

|---|---|---|

| ~280 | Positive | π-π* (Benzoyl Chromophore) |

| ~250 | Negative | π-π* (Aniline Chromophore) |

The symmetry of a molecule has a profound impact on its chiroptical properties. For a molecule to be chiral and exhibit an ECD spectrum, it must lack an improper axis of rotation (Sn), which includes a center of inversion (i) and a mirror plane (σ).

The magnitude of the chiroptical response, often quantified by the dissymmetry factor (g = Δε/ε), is directly related to the molecular geometry. A more twisted and asymmetric conformation will generally lead to a stronger ECD signal. Therefore, factors that reduce the conformational flexibility of the N-benzylbenzanilide backbone, such as bulky substituents that lock a specific dihedral angle, are expected to enhance the chiroptical response. Conversely, in molecules with higher symmetry or greater conformational freedom, the chiroptical signals may be weak or even cancel out due to the presence of multiple conformers with opposing Cotton effects. researchgate.netuj.edu.pl The rational design of chiral N-benzylbenzanilides with strong and predictable chiroptical properties thus relies on a thorough understanding of the relationship between their structure, symmetry, and resulting ECD spectra.

Computational and Theoretical Chemistry of N Benzylbenzanilides

Mechanistic Investigations of Reaction Pathways

The cornerstone of many functionalization reactions of N-benzylbenzanilides is the selective activation of an otherwise inert C–H bond, typically facilitated by a transition metal catalyst. numberanalytics.comrsc.org Computational studies on analogous benzamide (B126) and anilide systems have been instrumental in elucidating the primary mechanisms of this critical step. acs.orgrsc.orgrsc.orgrsc.orgnih.gov

The amide moiety in N-benzylbenzanilide can act as a directing group, coordinating to the metal center and positioning it for C–H activation at a specific site, most commonly the ortho-position of one of the aryl rings or the benzylic position. This directed metalation typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. acs.orgpitt.edu In the CMD pathway, the C–H bond cleavage and the formation of the metal-carbon bond occur in a single, concerted step, often involving a base that accepts the proton. sioc-journal.cnacs.org DFT calculations on related amide-directed, ruthenium-catalyzed reactions have shown that this step is often the rate-determining part of the entire catalytic cycle. sioc-journal.cnnih.gov

For instance, in a palladium-catalyzed annulation of benzamide-type systems, DFT studies revealed that the initial C–H activation can occur at either the ortho-aryl position or the benzylic position, leading to the formation of five- and six-membered palladacycle intermediates, respectively. scilit.comnih.gov Similarly, rhodium-catalyzed reactions of benzamides also proceed through a CMD mechanism to form a rhodacycle intermediate. acs.org These computational models demonstrate that the formation of the metallacycle intermediate is a crucial prerequisite for subsequent functionalization steps. rsc.orgrsc.orgnih.gov

A comparative DFT study on the C–H hydroxylation of N-methyl-benzanilide with palladium and ruthenium catalysts provided precise activation free energies (ΔG‡) for the C–H activation step on both the aniline (B41778) ring (Ar¹) and the benzoyl ring (Ar²). rsc.orgresearchgate.net These calculations are critical for understanding and predicting the regioselectivity of the reaction under different catalytic conditions.

| Catalyst | Activation Site | ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|

| Pd(II) | Ar¹ (Aniline ring) | 26.5 | rsc.orgresearchgate.net |

| Ar² (Benzoyl ring) | 28.0 | ||

| Ru(II) | Ar¹ (Aniline ring) | 29.2 | rsc.orgresearchgate.net |

| Ar² (Benzoyl ring) | 27.0 |

This data quantitatively demonstrates how the choice of metal catalyst alters the energy barriers for activation at different sites, directly influencing the reaction's outcome. The analysis of transition state geometries further reveals that these energy differences arise from distinct steric and electronic interactions within the catalyst-substrate complex. rsc.orgscilit.com

Computational Studies on C-H Activation Mechanisms

Steric and Electronic Influences on Regioselectivity

Regioselectivity—the preference for reaction at one position over another—in the C–H functionalization of N-benzylbenzanilides is governed by a delicate interplay of steric and electronic factors. rsc.orgnih.govresearchgate.netresearchgate.net Computational modeling allows for the separation and quantification of these effects, providing a predictive framework for catalyst and substrate design. rsc.orgehu.es

In ruthenium-catalyzed reactions of benzanilides, computational studies have shown that steric effects often dominate in determining regioselectivity. rsc.orgresearchgate.net This is largely attributed to the "piano stool" coordination geometry of the typical Ru(II) catalysts (e.g., [Ru(p-cymene)Cl₂]₂), which is significantly more sterically crowded than the square-planar geometry of palladium catalysts. rsc.orgresearchgate.net

A DFT study on the hydroxylation of N-methyl-benzanilide found that the Ru(II) catalyst selectively functionalizes the benzoyl ring (Ar²). rsc.orgresearchgate.net The modeling of the transition states showed that the steric repulsion between the N-methyl group and the bulky p-cymene (B1678584) ligand forces the aniline ring (Ar¹) to twist away. This conformational constraint makes the approach to the ortho C–H bonds of the benzoyl ring (Ar²) sterically more favorable, resulting in a lower activation energy (27.0 kcal/mol) compared to activation on the aniline ring (29.2 kcal/mol). rsc.orgresearchgate.net This steric control overrides the inherent electronic preference for activating the more electron-rich aniline ring. The steric strain can increase the energy of certain steps, such as migratory insertion, to the point of preventing the reaction entirely with highly substituted substrates. ehu.es

In contrast to ruthenium, palladium-catalyzed C–H functionalizations of benzanilides are often governed by electronic effects. rsc.orgnih.govresearchgate.net The square-planar geometry of Pd(II) intermediates is less sterically demanding, allowing the inherent electronic properties of the substrate to dictate the site of reaction. rsc.orgresearchgate.net

Computational analyses consistently show that C–H activation is favored at the more electron-rich aromatic ring. rsc.orgnih.gov For N-benzylbenzanilide, this corresponds to the N-aryl (aniline) ring, which is activated by the nitrogen atom's lone pair. DFT calculations for the Pd-catalyzed hydroxylation of N-methyl-benzanilide predicted that activation on the aniline ring (Ar¹) has a lower free energy barrier (26.5 kcal/mol) than on the electron-poorer benzoyl ring (Ar²) (28.0 kcal/mol). rsc.orgresearchgate.net This computational finding aligns with experimental results where hydroxylation occurs selectively at the aniline moiety in the presence of a palladium catalyst. nih.gov

The coordination geometry of the metal-substrate intermediate is a decisive factor that integrates both steric and electronic influences to control regioselectivity. rsc.orgnih.gov The size and geometry of the metallacycle formed during the C–H activation step are particularly critical.

In palladium catalysis, the regioselectivity between C–H bonds at different positions (e.g., ortho-aryl vs. benzylic) is determined by the relative stability of the corresponding palladacycle intermediates. DFT studies on a benzamide system showed that ortho-aryl C–H activation proceeds through a five-membered palladacycle, while benzylic C–H activation involves a six-membered palladacycle. scilit.comnih.gov The relative energy barriers for forming these different-sized rings dictate the initial site of activation.

For ruthenium catalysts, the crowded "piano stool" geometry is the dominant feature. rsc.orgresearchgate.net Computational work has suggested that the preference for forming six-membered ruthenacycle intermediates over five-membered ones can be a key factor in directing site-selectivity in C–N bond-forming reactions. rsc.org The specific coordination of ligands to the metal center can further tune the catalyst's steric and electronic profile, thereby influencing the geometry of the transition state and ultimately controlling which regioisomeric product is formed. chemrxiv.orgnih.govacs.org

Computational Analysis of Electronic Effects in Palladium-Catalyzed Reactions

Molecular Modeling and Conformational Analysis of N-Benzylbenzanilides

The three-dimensional structure and dynamic behavior of N-benzylbenzanilide are dictated by the rotational freedom around its single bonds. Computational and theoretical chemistry provide powerful tools to explore these aspects, offering insights into the molecule's conformational landscape and energetic properties. Due to a lack of specific published research on N-benzylbenzanilide itself, the following analysis is built upon established principles and computational studies of analogous molecules, including other N,N-disubstituted amides, benzanilides, and N-benzyl systems.

Prediction of Conformational Preferences and Dihedral Angles

The conformation of N-benzylbenzanilide is primarily defined by the dihedral angles around several key rotatable bonds: the Ar-CO bond (τ1), the CO-N amide bond (τ2), the N-CH₂ bond (τ3), and the CH₂-Ph bond (τ4). The interplay of steric hindrance and electronic effects, such as conjugation, governs the energetically preferred orientations.

The amide bond (CO-N) in tertiary amides possesses a significant double bond character due to resonance, which results in a substantial rotational barrier. mdpi.comnih.gov This leads to the existence of distinct E/Z isomers. In N,N-disubstituted amides, this barrier can be on the order of 20-23 kcal/mol. nih.gov For N-benzylbenzanilide, two primary rotamers (or conformers) arising from rotation around the amide bond are expected. A computational study on N-benzyl-N-(furan-2-ylmethyl) acetamide, a structurally related tertiary amide, identified stable E and Z conformers through DFT calculations, confirming that this rotational equilibrium is a critical feature of such systems. scielo.br

Rotation around the Ar-CO bond (τ1) is influenced by the conjugation between the phenyl ring and the carbonyl group. In N-methylbenzamide, density-functional theory (DFT) calculations have shown a rotational barrier of 2.8–2.9 kcal/mol. acs.org The minimum energy conformation occurs when the phenyl ring and the amide group are nearly coplanar to maximize π-orbital overlap, with the barrier peaking when they are perpendicular. However, steric clashes, particularly with ortho-substituents on the benzoyl ring, can dramatically increase this barrier and alter the preferred dihedral angle. nsf.gov For the unsubstituted N-benzylbenzanilide, a near-planar arrangement is expected to be favorable.

The conformation of the N-benzyl group is also crucial. A crystallographic study of N-benzylaniline revealed that the planes of the two aromatic rings are nearly perpendicular to each other, with dihedral angles around 81°. researchgate.netnih.gov This suggests that in N-benzylbenzanilide, the benzyl (B1604629) group will likely adopt a conformation that minimizes steric interactions with the rest of the molecule, rather than lying in the same plane as the amide group. The flexibility around the N-CH₂ (τ3) and CH₂-Ph (τ4) bonds allows the benzyl ring to orient itself in a sterically favorable position away from the benzoyl moiety.

Based on these analogous systems, a set of predicted low-energy dihedral angles for N-benzylbenzanilide can be proposed. The amide bond would be largely planar (τ2 ≈ 180° for the Z-isomer, which is often more stable), while the benzoyl phenyl ring would also tend towards planarity with the amide group (τ1 ≈ 0° or 180°), unless sterically hindered. The benzyl group would likely be significantly twisted out of the amide plane.

Table 1: Predicted Dihedral Angles and Rotational Barriers for N-Benzylbenzanilide Based on Analogous Systems

| Dihedral Angle | Description | Predicted Angle (Low Energy) | Predicted Rotational Barrier (kcal/mol) | Reference for Analogy |

| τ1 (C-C-C=O) | Rotation of Benzoyl Phenyl Ring | ~0° or ~180° | 2.8 - 19.2 | acs.orgnsf.gov |

| τ2 (O=C-N-C) | Amide Bond Rotation (E/Z) | ~180° (Z-isomer) | 20 - 23 | mdpi.comnih.gov |

| τ3 (C-N-CH₂-C) | Rotation around N-Benzyl Bond | Highly variable | 2.5 - 9.8 | nih.gov |

| τ4 (N-CH₂-C-C) | Rotation of Benzyl Phenyl Ring | Highly variable | Low | researchgate.netnih.gov |

This interactive table summarizes the predicted conformational parameters for N-benzylbenzanilide. The values are estimates derived from computational studies on molecules with similar structural motifs.

Molecular Dynamics Simulations of N-Benzylbenzanilide Systems

Molecular dynamics (MD) simulations offer a method to study the dynamic behavior of N-benzylbenzanilide in various environments over time, complementing the static picture from molecular modeling. An MD simulation would model the atomic motions of the molecule by integrating Newton's equations of motion, providing a trajectory that reveals how the molecule explores different conformations.

A typical MD simulation of N-benzylbenzanilide would involve several key steps. First, a force field, which is a set of parameters describing the potential energy of the system, would be assigned. acs.org Then, the molecule would be placed in a simulation box, either in a vacuum to study intrinsic dynamics or surrounded by solvent molecules (e.g., water, chloroform) to mimic solution-phase behavior. The system would then be minimized to remove any unfavorable starting contacts, gradually heated to a target temperature, and then simulated for a period ranging from nanoseconds to microseconds.

From the resulting trajectory, a wealth of information can be extracted:

Conformational Sampling: MD simulations can reveal the accessible conformational space, showing the distribution of dihedral angles and identifying the most populated conformational states. This would provide a dynamic view of the equilibria discussed in the previous section, including the transitions between different rotamers.

Time Scales of Motion: The simulations can quantify how quickly different parts of the molecule move. For instance, the rotation of the phenyl rings would be expected to be much faster than the slow E/Z isomerization around the rigid amide bond.

Solvent Effects: Running simulations in different solvents would show how the environment affects conformational preferences. Polar solvents might stabilize different conformers compared to nonpolar solvents through specific interactions like hydrogen bonding or dipole-dipole interactions. Studies on N,N-dimethylformamide have shown that dipole-dipole interactions and the formation of stacked or linear dimers are important in the liquid phase, a phenomenon that could also be relevant for N-benzylbenzanilide. researchgate.net

Thermodynamic Properties: Advanced analysis of MD trajectories can be used to calculate thermodynamic properties such as the free energy difference between conformational states, providing a more accurate picture of their relative populations than simple energy minimization.

While specific MD studies on N-benzylbenzanilide are not present in the literature, the methodology is well-established for amides and other flexible molecules, making it a powerful prospective tool for understanding the complex structural dynamics of this compound. rsc.orgdntb.gov.ua

Advanced Applications of N Benzylbenzanilides in Chemical Synthesis and Supramolecular Chemistry

Building Blocks for Complex Organic Molecules

The N-benzylbenzanilide framework serves as a robust starting point for the synthesis of larger, more complex chemical structures, including polymers and colorants. uomustansiriyah.edu.iq Its constituent parts can be chemically modified to introduce reactive functional groups, allowing it to be incorporated into macromolecular chains or transformed into molecules with specific optical properties.

Precursors for Polymeric and Resin Materials

The benzanilide (B160483) structure is a key component in certain high-performance polymers and resins. uomustansiriyah.edu.iq Specifically, N-substituted aromatic polyamides, a class of materials known for their exceptional thermal stability and mechanical strength, can be synthesized using monomers derived from N-alkylated benzanilides. scilit.comresearchgate.net The synthesis of aromatic polyamides often involves the reaction of aromatic diamines with aromatic diacid chlorides. nih.gov

By functionalizing the aromatic rings of N-benzylbenzanilide with amine or carboxylic acid groups, it can be transformed into a custom monomer. The incorporation of the bulky, non-planar N-benzylbenzanilide unit into a polymer backbone can disrupt the close packing of polymer chains. This often leads to improved solubility in organic solvents and modified mechanical properties compared to their non-N-substituted counterparts, which are often rigid and difficult to process. researchgate.net The synthesis of these polymers can be achieved through methods like in-situ silylation to produce high-molecular-weight materials. nih.govresearchgate.net

Table 1: Potential Polymerization Schemes Involving N-Benzylbenzanilide Derivatives

| Monomer 1 (Diamine) | Monomer 2 (Diacid Chloride) | Resulting Polymer Class | Potential Properties |

| Diamino-N-benzylbenzanilide | Terephthaloyl chloride | Aromatic Polyamide (Aramid) | Enhanced solubility, high thermal stability |

| N-benzylbenzanilide | Dinitro-N-benzylbenzanilide | Poly(ether-amide) (via nucleophilic substitution) | Modified thermal and mechanical characteristics |

Synthesis of Dyes and Pigments

Benzanilide derivatives are pivotal intermediates in the manufacturing of modern colorants, particularly azo dyes. uomustansiriyah.edu.iqennoreindiachemicals.comvulcanchem.com Historically, many such dyes were based on benzidine (B372746), which has since been identified as a carcinogen. Consequently, there has been significant research into finding safer alternatives that retain excellent tinctorial properties. 4,4'-Diaminobenzanilide has emerged as a successful non-carcinogenic replacement for benzidine in the synthesis of direct dyes for cotton and other fibers. researchgate.nettubitak.gov.trresearchgate.netcolab.ws

N-benzylbenzanilide can serve as a precursor to these types of dyes. A typical synthetic route would involve the introduction of nitro groups onto the aromatic rings via electrophilic nitration, followed by catalytic reduction to form the corresponding diamino-N-benzylbenzanilide derivative. This diamine can then be diazotized and coupled with various aromatic compounds (coupling components) to produce a wide range of intensely colored azo dyes. asianpubs.org The specific substitution pattern on the benzanilide core and the choice of coupling partner allow for fine-tuning of the resulting dye's color, fastness, and affinity for different substrates. asianpubs.org For example, derivatives of 3-Amino-4-methoxybenzanilide are used to produce high-performance pigments like Pigment Red 146.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. smolecule.com The N-benzylbenzanilide structure, with its combination of hydrogen bond acceptors and extensive aromatic surfaces, is well-suited for participating in these weak interactions, leading to the formation of ordered solid-state structures and host-guest complexes.

Investigation of Hydrogen Bonding Interactions in Solid State and Solution

While N-benzylbenzanilide lacks a traditional N-H hydrogen bond donor, the amide carbonyl oxygen is a strong hydrogen bond acceptor. In the solid state, crystal packing is heavily influenced by a network of weak intermolecular interactions. researchgate.net Detailed crystallographic studies on closely related N-benzylbenzamide derivatives reveal the precise nature of these interactions.

For instance, the crystal structure of 5-chloro-2-hydroxy-N-benzylbenzamide shows a complex interplay of intra- and intermolecular hydrogen bonds that dictate the formation of linear chains in the solid state. mdpi.com In other structures, such as N-Benzyl-2,3,4,5,6-pentafluorobenzamide, intermolecular N—H⋯O hydrogen bonds connect molecules into infinite chains. nih.gov Even in the absence of strong donors, weaker C—H⋯O hydrogen bonds and π-π stacking interactions between the aromatic rings play a crucial role in stabilizing the supramolecular architecture. nih.gov The dihedral angles between the three aromatic rings are a key structural feature, preventing a planar conformation and creating a defined three-dimensional shape that influences how the molecules pack together.

Table 2: Representative Intermolecular Interaction Data from a Related Benzamide (B126) Crystal Structure

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) | Reference |

| Hydrogen Bond | N-H···O | ~2.45 | - | |

| Hydrogen Bond | C-H···O | ~2.35 | - | |

| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | ~3.85 (centroid-centroid) | - |

Data derived from the crystal structure of 3-methyl-N-phenylbenzamide as a representative example.

Formation of Inclusion Complexes with Macrocyclic Hosts (e.g., Cyclodextrins)

Macrocyclic hosts, such as cyclodextrins, possess a hydrophobic inner cavity and a hydrophilic exterior. oatext.com They can encapsulate nonpolar "guest" molecules, or parts of molecules, in aqueous solution, forming stable inclusion complexes. uni-wuppertal.denih.govmedcraveonline.com This process is primarily driven by the hydrophobic effect, where the unfavorable interaction between the nonpolar guest and water is minimized by sequestering the guest inside the host's cavity. uni-wuppertal.de

The N-benzylbenzanilide molecule, with its three hydrophobic aromatic rings, is an ideal candidate for forming such host-guest complexes. smolecule.comsigmaaldrich.com Studies on analogous molecules confirm this behavior. For example, research on the inclusion of an azomethine compound with β-cyclodextrin demonstrated that the benzyl (B1604629) portion of the guest molecule becomes encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386) host. mdpi.com This encapsulation can be confirmed and quantified using techniques like UV-Vis and NMR spectroscopy. The formation of a 1:1 complex is common, and the strength of the interaction is measured by the formation constant (Kf). mdpi.com

Table 3: Characterization of a 1:1 Host-Guest Complex with β-Cyclodextrin

| Guest Molecule (Analogue) | Host Molecule | Stoichiometry (Host:Guest) | Formation Constant (Kf) | Method of Determination | Reference |

| Azomethine | β-Cyclodextrin | 1:1 | 1.29 × 10⁴ L/mol | UV-Vis Spectrophotometry | mdpi.com |

Data from an analogous guest containing a benzyl group provides insight into the expected behavior of N-benzylbenzanilide.

Design of Novel Molecular Scaffolds

In medicinal chemistry, a molecular scaffold is a core structure upon which various functional groups can be built to create a library of compounds for biological screening. u-strasbg.fr The N-benzylbenzanilide framework is considered a "privileged scaffold" because its derivatives have shown a wide range of biological activities, and its structure is amenable to chemical diversification. rsc.orgbenthamscience.com

The utility of the benzanilide scaffold is highlighted by advanced synthetic methods that allow for its precise modification. For example, ruthenium- and palladium-catalyzed C–H functionalization reactions enable the direct and regioselective introduction of new groups, such as hydroxyl or amide functionalities, onto the aromatic rings. rsc.orgnih.gov This "late-stage functionalization" is highly valuable as it allows a common N-benzylbenzanilide precursor to be rapidly converted into a diverse set of complex molecules. nih.gov

The non-planar, three-dimensional nature of the N-benzylbenzanilide scaffold is critical to its function. It presents its three aromatic rings in defined spatial orientations, creating a platform that can be tailored to fit into the binding pockets of biological targets like enzymes or receptors. By systematically varying the substituents on each ring, chemists can explore the chemical space around the core scaffold to optimize interactions and develop potent and selective therapeutic agents. rsc.orgufrj.br

Integration into Chiral Macrocycles and Organic Cages

The construction of chiral macrocycles and organic cages is a significant area of research in supramolecular chemistry. These structures are typically synthesized from rigid or pre-organized building blocks to create well-defined, three-dimensional cavities. researchgate.netbeilstein-journals.orgrsc.orgacs.org Common strategies involve the use of dynamic covalent chemistry, such as imine or boronic ester formation, or the formation of robust amide bonds. researchgate.netacs.org

A thorough search of scientific databases did not yield specific examples of chiral macrocycles or organic cages that are constructed using N-benzylbenzanilide as a primary structural component. Research in amide-based macrocycles and cages tends to utilize different, often more complex or rigid, amine and carboxylic acid precursors to achieve the desired architecture and functionality. acs.orgrsc.org While the synthesis of macrocyclic amides is a known strategy, the specific incorporation of the N-benzylbenzanilide unit for the purpose of creating chiral hosts has not been reported in the reviewed literature. researchgate.netacs.org

Development of Molecules for Enantioselective Recognition

Enantioselective recognition is a critical process in chemistry and biology, where a chiral host molecule selectively binds to one enantiomer of a chiral guest. rsc.orgacs.org This field relies on the design of synthetic receptors with specific stereochemical features that can engage in multiple, selective non-covalent interactions with the target analyte. rsc.orgmdpi.com Chiral macrocycles, due to their pre-organized cavities and potential for functionalization, are often employed for this purpose. rsc.orgrsc.org

There are no specific reports in the surveyed literature detailing the design or application of molecules based on N-benzylbenzanilide for the purpose of enantioselective recognition. The development of chiral selectors often involves the incorporation of well-established chiral motifs, such as those derived from BINOL, tartaric acid, or chiral diamines, into a larger framework. mdpi.com While chiral benzamides have been investigated in the context of asymmetric synthesis and chiral recognition, the specific N-benzylbenzanilide structure does not appear as a host in these studies. beilstein-journals.orgresearchgate.net

Q & A

What are the standard synthetic methodologies for preparing N-benzyl benzanilide derivatives?

The synthesis of N-benzyl benzanilides typically involves coupling benzoyl chloride derivatives with N-benzyl-substituted anilines. A widely used protocol (Method A) involves reacting benzoyl chloride (generated in situ from benzoic acid and SOCl₂) with the corresponding aniline in dichloromethane (DCM), using N,N-diisopropylethylamine (DIEA) as a base. The reaction is monitored by TLC, followed by purification via flash chromatography . For N-benzyl amine intermediates, protection of primary/secondary amines is achieved via benzylation using benzyl halides or reductive amination, ensuring compatibility with subsequent reaction steps (e.g., organometallic reagents) .

How do competing functional groups influence the deprotection of N-benzyl groups in benzanilide derivatives?

Deprotection of N-benzyl groups (e.g., via catalytic hydrogenation with Pd(OH)₂) can fail if other reducible moieties (e.g., furans, alkenes) are present. For example, in a cross-benzoin reaction intermediate, hydrogenation preferentially reduced a furan ring over the N-benzyl group, necessitating alternative strategies like acidolysis or oxidative debenzylation . Systematic reviews recommend evaluating functional group compatibility early in synthetic planning: reductive methods (H₂/Pd) are suitable for inert substrates, while acidic conditions (e.g., TFA) or oxidative systems (e.g., DDQ) may be required for electron-rich or sterically hindered N-benzyl groups .

What structure-activity relationship (SAR) insights guide the design of N-benzyl benzanilides as enzyme inhibitors?

Modifications to the N-benzyl moiety significantly impact biological activity. For instance, introducing electron-withdrawing substituents on the benzyl ring enhanced selectivity and potency of N-benzyl benzanilides as sub-nanomolar butyrylcholinesterase (BChE) inhibitors, critical for Alzheimer’s disease research . Similarly, hybrid derivatives bearing N-benzyl pyridinium groups demonstrated dual binding to acetylcholinesterase (AChE), with the benzyl group’s hydrophobicity improving blood-brain barrier penetration . SAR studies should prioritize substituent polarity, steric bulk, and π-π stacking potential to optimize target engagement .

What analytical techniques are essential for characterizing N-benzyl benzanilide derivatives?

Key characterization methods include:

- ¹H/¹³C NMR : Proton signals for the benzyl group (e.g., δ 4.45 ppm for –CH₂–) and amide carbonyl (δ ~165–170 ppm) confirm successful benzanilide formation .

- HPLC-MS : Ensures purity and verifies molecular ion peaks, particularly for derivatives with labile functional groups.

- X-ray crystallography : Resolves conformational preferences of the benzanilide backbone, aiding in docking studies for inhibitor design .

How can N-benzyl protection be strategically applied in multi-step syntheses requiring amine stability?

N-Benzyl groups are favored for their stability under Lewis acidic (e.g., Friedel-Crafts alkylation) and basic conditions. For example, in the synthesis of hyacinthacine A1, N-benzyl protection allowed selective manipulation of a serinal intermediate without amine interference . Deprotection is typically reserved for final steps, using hydrogenolysis (H₂/Pd) or Birch reduction (Li/NH₃), depending on substrate sensitivity .

What are the limitations of N-benzyl benzanilides in drug discovery, and how can they be addressed?

While N-benzyl groups enhance metabolic stability, they may increase lipophilicity, leading to poor solubility. Strategies include:

- Introducing solubilizing groups (e.g., polyethylene glycol chains) on the benzyl ring .

- Using prodrug approaches (e.g., esterification of hydroxyl groups) to improve bioavailability .

- Computational modeling (e.g., logP prediction) to balance hydrophobicity and target binding .

How do reaction conditions affect diastereoselectivity in N-benzyl benzanilide synthesis?

Diastereoselectivity in cross-benzoin or aldol reactions involving N-benzyl-protected amines is influenced by catalyst choice (e.g., N-heterocyclic carbenes) and solvent polarity. For example, high diastereoselectivity (>20:1 dr) was achieved in NHC-catalyzed reactions using THF, where the benzyl group’s steric bulk directed facial selectivity . Solvent screening and chiral auxiliary incorporation are recommended for stereochemically complex targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.